molecular formula C16H13NO B11876050 (3-(Quinolin-8-yl)phenyl)methanol

(3-(Quinolin-8-yl)phenyl)methanol

Cat. No.: B11876050
M. Wt: 235.28 g/mol
InChI Key: OQUTZZFYUNKLFP-UHFFFAOYSA-N
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Description

(3-(Quinolin-8-yl)phenyl)methanol is a chemical compound that features a quinoline moiety attached to a phenyl ring, which is further connected to a methanol group. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. Quinoline itself is a nitrogen-containing heterocyclic aromatic compound that has been extensively studied for its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: (3-(Quinolin-8-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-(Quinolin-8-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Quinolin-8-yl)phenyl)methanol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors, modulating biological processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Uniqueness: (3-(Quinolin-8-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a phenylmethanol group enhances its versatility in various applications .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-quinolin-8-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-1-6-14(10-12)15-8-2-5-13-7-3-9-17-16(13)15/h1-10,18H,11H2

InChI Key

OQUTZZFYUNKLFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=CC(=C3)CO)N=CC=C2

Origin of Product

United States

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